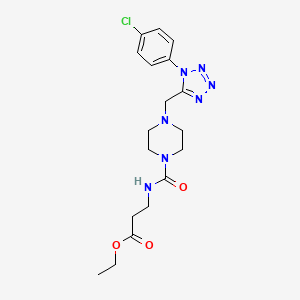

ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate

Description

This compound features a piperazine-carboxamide backbone linked to a 4-chlorophenyltetrazole moiety via a methyl group and an ethyl propanoate ester. The tetrazole ring (a carboxylic acid bioisostere) and piperazine moiety may enhance metabolic stability and solubility, respectively .

Properties

IUPAC Name |

ethyl 3-[[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN7O3/c1-2-29-17(27)7-8-20-18(28)25-11-9-24(10-12-25)13-16-21-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,2,7-13H2,1H3,(H,20,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEDBYNOVRBDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate typically involves multi-step organic reactions. Starting materials may include 4-chlorophenyl hydrazine and piperazine, which undergo a series of transformations including acylation, cyclization, and esterification. Critical steps involve protecting groups to manage reactivity and ensure specific reaction pathways.

Industrial Production Methods: : On an industrial scale, the production process might be streamlined to enhance yield and purity while ensuring cost-effectiveness. This could involve using catalysts to accelerate reactions, optimizing solvent systems, and implementing rigorous purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo various chemical reactions, including:

Oxidation and Reduction: : These reactions can modify the functional groups on the molecule, potentially altering its activity.

Substitution: : This reaction can introduce or replace groups on the molecule, modifying its properties.

Hydrolysis: : Breaking down the ester group into carboxylic acid and alcohol components under acidic or basic conditions.

Common Reagents and Conditions: : Reactions might involve reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, or hydrochloric acid for hydrolysis. Conditions are carefully controlled, often requiring specific temperatures and pH levels to achieve the desired transformations.

Major Products: : Depending on the reaction conditions, the compound can form a variety of products including different esters, acids, and substituted derivatives. Each product's formation depends on the reactants and conditions used during the reaction.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C18H23ClN6O3

- Molecular Weight : 392.87 g/mol

- CAS Number : 1049407-95-5

The structure features a tetrazole ring, which is known for its bioisosteric properties, making it a valuable component in drug design.

Medicinal Chemistry

Ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate has been explored for its potential as a therapeutic agent due to its unique structural features. The tetrazole moiety often mimics carboxylic acids, allowing for enhanced binding interactions with biological targets.

Drug Discovery

This compound has been utilized in various drug discovery programs aimed at developing new pharmacological agents. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that modifications of the tetrazole-containing compounds can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives have been synthesized and tested, showing varying degrees of effectiveness against different cancer types.

- Antimicrobial Properties : The compound has been assessed for its activity against various bacterial strains, demonstrating potential as an antimicrobial agent.

Neuropharmacology

The piperazine structure is associated with neuroactive properties, making this compound a candidate for research into treatments for neurological disorders. Studies have indicated that similar compounds can modulate neurotransmitter systems, potentially leading to new therapies for conditions such as anxiety and depression.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of derivatives of this compound on human breast cancer cells. The results indicated that certain modifications led to a significant reduction in cell viability, suggesting a potential mechanism for inducing apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus. The study emphasized the need for further optimization to enhance its efficacy .

Case Study 3: Neuropharmacological Effects

In a neuropharmacological study, compounds related to this compound showed promising results in modulating serotonin receptors, indicating potential applications in treating mood disorders .

Data Tables

Mechanism of Action

The compound's mechanism of action is linked to its molecular structure, where the tetrazole group and piperazine ring play crucial roles. It may interact with specific proteins or receptors, potentially modulating biological pathways. Detailed mechanistic studies might reveal interactions at the molecular level, involving hydrogen bonding, van der Waals forces, or electrostatic interactions, leading to alterations in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Backbones

Ethyl 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate () Key Differences: Replaces the tetrazole with a pyrazole ring and substitutes piperazine with piperidine.

1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide (MK6) ()

Analogues with Tetrazole/Pyrazole Heterocycles

Ethyl-4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

- Key Differences : Replaces tetrazole with pyrazole and incorporates a tetrahydropyrimidine ring.

- Impact : The pyrazole’s planar structure vs. tetrazole’s bent geometry may alter stacking interactions in biological targets .

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole ()

- Key Differences : Lacks the piperazine-carboxamide backbone but shares a halogenated aryl group.

- Impact : The trifluoromethyl group enhances lipophilicity, whereas bromine increases molecular weight and steric bulk .

Table 1: Comparative Data for Selected Analogues

Key Observations:

- Lipophilicity : The target compound’s ethyl ester and tetrazole likely balance solubility and membrane permeability, whereas trifluoromethyl groups (e.g., ) increase logP .

- Synthetic Routes : Piperazine-containing analogues often use carboxamide coupling (e.g., ), while pyrazole derivatives rely on cyclocondensation (e.g., ).

Biological Activity

Ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate is a complex organic compound that incorporates a tetrazole moiety, a piperazine ring, and an ethyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and oncology.

Chemical Structure

The molecular formula of this compound can be represented as follows:

| Component | Structure |

|---|---|

| Tetrazole Ring | Tetrazole |

| Piperazine Ring | Piperazine |

| Ethyl Ester | Ethyl Ester |

Antitumor Activity

Recent studies have indicated that compounds containing tetrazole and piperazine structures exhibit significant antitumor properties. For instance, derivatives with similar scaffolds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- Case Study : A study demonstrated that a related compound exhibited an IC50 value of against A-431 cells, indicating potent antiproliferative activity .

Neuropharmacological Effects

The presence of the piperazine moiety is known to enhance the affinity for neurotransmitter receptors, particularly dopamine and serotonin receptors.

- Research Findings : In a comparative analysis, compounds similar to this compound showed high selectivity for the D4 dopamine receptor with IC50 values as low as , suggesting potential applications in treating neuropsychiatric disorders .

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : The compound likely binds to specific receptors in the central nervous system (CNS), modulating neurotransmitter activity.

- Inhibition of Tumor Growth : The tetrazole moiety may interfere with cellular pathways critical for tumor growth and survival.

Comparative Analysis of Related Compounds

A table summarizing the biological activities of related compounds highlights their potential as therapeutic agents:

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity?

Advanced Research Focus :

The synthesis involves multi-step reactions, including coupling of tetrazole and piperazine moieties, followed by carboxamide formation. Key challenges include steric hindrance from the 4-chlorophenyl group and competing side reactions.

Methodological Recommendations :

- Stepwise Monitoring : Use thin-layer chromatography (TLC) to track intermediates and optimize reaction times .

- Condition Optimization : Adjust pH (6.5–7.5) and temperature (50–70°C) during the coupling step to minimize hydrolysis of the tetrazole ring .

- Purification : Employ column chromatography with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:2) to isolate the final product. Confirm purity via HPLC (≥95% purity threshold) .

What computational tools are recommended for analyzing electronic and steric effects in this compound?

Advanced Research Focus :

Electronic properties (e.g., HOMO-LUMO gaps) and steric interactions influence binding to biological targets.

Methodological Recommendations :

- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and local ionization potential (LIP) maps. This identifies nucleophilic/electrophilic regions critical for receptor interactions .

- Docking Studies : Perform molecular docking with AutoDock Vina to simulate binding modes with enzymes like cyclooxygenase-2 (COX-2), prioritizing poses with ΔG ≤ −8 kcal/mol .

How can structural contradictions in crystallographic data be resolved?

Advanced Research Focus :

Discrepancies in piperazine ring conformation (chair vs. boat) may arise from X-ray diffraction artifacts or solvent effects.

Methodological Recommendations :

- Refinement Software : Use SHELXL for high-resolution crystallographic refinement. Apply TWIN/BASF commands to address twinning in crystal lattices .

- Validation Metrics : Cross-validate with PLATON to check for R-factor discrepancies (>5% suggests model errors) .

What in vitro assays are suitable for evaluating its biological activity?

Advanced Research Focus :

Target selectivity (e.g., kinase inhibition vs. GPCR modulation) must be validated to avoid off-target effects.

Methodological Recommendations :

- Kinase Profiling : Use Eurofins KinaseProfiler to screen against a panel of 50 kinases at 1 µM concentration. Prioritize targets with >70% inhibition .

- Cellular Assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination using nonlinear regression (GraphPad Prism) .

How do substituents on the tetrazole ring affect pharmacological activity?

Advanced Research Focus :

The 4-chlorophenyl group enhances lipophilicity (logP ≈ 2.8) but may reduce aqueous solubility.

Methodological Recommendations :

- SAR Studies : Synthesize analogs with -CF₃, -OCH₃, or -NO₂ substituents. Compare logD values (shake-flask method) and permeability (PAMPA assay) .

- Activity Cliffs : Use Schrödinger’s QikProp to predict ADME properties. Compounds with >30% plasma protein binding may require dosage adjustments .

What spectroscopic techniques are critical for characterizing intermediates?

Basic Research Focus :

Structural confirmation of intermediates ensures synthetic fidelity.

Methodological Recommendations :

- ¹H/¹³C NMR : Assign peaks for the piperazine N-CH₂ (δ 3.4–3.6 ppm) and tetrazole C=N (δ 8.2–8.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- Mass Spectrometry : High-resolution ESI-MS (error < 5 ppm) confirms molecular ions (e.g., [M+H]⁺ at m/z 462.1234) .

How can metabolic stability be assessed in preclinical studies?

Advanced Research Focus :

Rapid hepatic clearance (e.g., CYP3A4-mediated) may limit bioavailability.

Methodological Recommendations :

- Microsomal Assays : Incubate with human liver microsomes (HLM) for 60 min. Calculate intrinsic clearance (Clₜₙₜ) using the substrate depletion method .

- Metabolite ID : Use LC-QTOF-MS to detect Phase I metabolites (e.g., hydroxylation at C7 of piperazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.